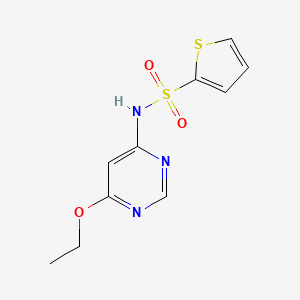

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide

Description

N-(6-Ethoxypyrimidin-4-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with an ethoxy group at the 6-position and a thiophene-2-sulfonamide moiety at the 4-position. This compound belongs to a broader class of pyrimidine-sulfonamides, which are notable for their pharmacological relevance, including roles as enzyme inhibitors, chemokine receptor modulators, and anticancer agents . The ethoxy group enhances lipophilicity and may influence metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c1-2-16-9-6-8(11-7-12-9)13-18(14,15)10-4-3-5-17-10/h3-7H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMAZYATFDBENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonamide with 6-ethoxypyrimidine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques like crystallization and chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NH-) group exhibits characteristic acid-base and nucleophilic substitution behaviors:

-

Acid-Base Reactions : The sulfonamide nitrogen acts as a weak acid (pKa ~10–12), undergoing deprotonation under basic conditions (e.g., NaOH or K₂CO₃) to form water-soluble salts. This property is exploited in purification protocols.

-

Nucleophilic Substitution : The NH group participates in coupling reactions. For example, microwave-assisted S-N coupling with arylboronic acids or nitroarenes yields N-arylsulfonamide derivatives (Table 1) .

Table 1: Representative Coupling Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonylchloride | Microwave, FeCl₂ catalyst | N-(pyrimidin-2-yl)sulfonamide | 82% | |

| Thiophene-2-boronic acid | Pd catalysis, DABCO | Biaryl-sulfonamide hybrid | 72% |

Pyrimidine Ring Modifications

The 6-ethoxypyrimidin-4-yl group undergoes electrophilic substitution and hydrolysis:

-

Electrophilic Aromatic Substitution (EAS) : The pyrimidine ring reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position, while chloro-substitution occurs with POCl₃ at 120°C .

-

Hydrolysis : The ethoxy group is hydrolyzed under acidic conditions (HCl/H₂O, reflux) to yield 6-hydroxypyrimidin-4-yl derivatives, which are precursors for further functionalization .

Thiophene Ring Reactivity

The thiophene-2-sulfonamide moiety participates in cycloaddition and oxidation reactions:

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form fused bicyclic sulfonamides .

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone, enhancing electrophilicity for subsequent SNAr reactions .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl-sulfonamide hybrids with applications in medicinal chemistry .

-

Buchwald-Hartwig Amination : Forms N-alkylated derivatives using alkyl halides (CuI, L-proline ligand) .

Computational Insights

DFT studies reveal that the sulfonamide’s electron-withdrawing nature polarizes the pyrimidine ring, increasing its susceptibility to nucleophilic attack at the 2- and 4-positions . Docking simulations suggest that N-arylation enhances binding affinity to biological targets like carbonic anhydrase II (ΔG = -8.2 kcal/mol) .

Stability and Degradation

-

Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution leads to cleavage of the sulfonamide S-N bond, forming thiophene-2-sulfonic acid and 6-ethoxypyrimidin-4-amine .

-

Thermal Stability : Decomposes at >250°C via retro-Diels-Alder pathways, confirmed by TGA-DSC .

Key Findings from Patents

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactions and develop novel materials with desirable properties.

Material Science:

The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). It can be utilized in the development of advanced materials for electronic devices and sensors.

Biological Applications

Enzyme Inhibition:

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it valuable in drug discovery. It has shown promise in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Antimicrobial Properties:

This compound has been studied for its antimicrobial efficacy, particularly against various bacterial strains. Research indicates that sulfonamides can enhance the antibacterial activity of certain derivatives, making them candidates for treating infections caused by resistant bacteria .

Anti-inflammatory and Anticancer Properties:

this compound has been explored for its anti-inflammatory and anticancer activities. It may modulate immune responses and inhibit tumor growth through specific molecular interactions .

Medicinal Applications

Therapeutic Agent:

In medicinal chemistry, this compound is being evaluated as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to inhibit specific enzymes and pathways positions it as a candidate for drug development aimed at treating conditions such as melanoma, lung cancer, and gastrointestinal cancers .

Mechanism of Action:

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds with enzyme active sites, leading to inhibition of their activity. This disruption can affect metabolic pathways and cellular processes, contributing to its therapeutic effects .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and cellular processes, resulting in the compound’s therapeutic effects. Additionally, the thiophene and pyrimidine rings contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Pyrimidine Ring

Substituent Effects

- Compound 9: N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide () Key Differences: Replaces the ethoxy group with a 4-acetylpiperazine-phenoxy substituent and introduces a chlorine atom at the 5-position of the pyrimidine ring. Impact: The acetylpiperazine group increases molecular weight (MW = 546.13 g/mol) and likely enhances solubility in polar solvents due to its tertiary amine. The chlorine atom may improve binding affinity to hydrophobic enzyme pockets . Data:

- 13C NMR : δ 169.8 (sulfonamide carbonyl), 152.7 (pyrimidine C6), 151.4 (aromatic C).

- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Key Differences: Features a diethylamino group at the 4-position and a methyl group at the 6-position of the pyrimidine.

Variations in the Sulfonamide Moiety

Thiophene vs. Benzothiazole Derivatives

- Compound 96: N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide () Key Differences: Replaces the pyrimidine ring with a benzo[d]thiazole-thiophene hybrid. The methyl group on the benzothiophene increases hydrophobicity .

- Compound 18: ([11-endo]-N-(5,6,7,8,9,10-hexahydro-6,9-methanobenzo[9][8]annulen-11-yl)-thiophene-2-sulfonamide) () Key Differences: Incorporates a bulky annulenyl group instead of pyrimidine. Impact: The annulenyl group confers rigidity, enhancing selectivity for gamma-secretase inhibition. The ethoxy group in the target compound may offer better solubility .

Substituent Effects on Physicochemical Properties

Notes:

Biological Activity

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings, presenting data tables and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The sulfonamide group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that thiophene derivatives exhibit significant antibacterial activity against various strains, including Acinetobacter baumannii and Escherichia coli . The minimum inhibitory concentrations (MICs) of several derivatives were determined, with values ranging from 4 mg/L to >64 mg/L, indicating varying degrees of effectiveness against resistant strains .

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| 4 | 16 | Col-R A. baumannii |

| 5 | 32 | Col-R E. coli |

| 8 | 32 | Col-R E. coli |

The time-kill curve assays demonstrated that compounds 4 and 8 exhibited bactericidal effects against resistant strains, suggesting their potential for therapeutic applications in treating infections caused by these pathogens .

Anti-inflammatory Activity

The sulfonamide moiety in this compound is also associated with anti-inflammatory properties. Sulfonamides generally exert their effects by inhibiting enzymes involved in inflammatory pathways. For instance, they can inhibit carbonic anhydrase and dihydropteroate synthase, leading to reduced production of pro-inflammatory mediators .

In vitro studies have shown that thiophene derivatives can significantly reduce inflammation markers in cell lines, indicating their potential use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene and pyrimidine rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic rings tend to improve binding affinity to biological targets such as enzymes involved in inflammation and bacterial growth .

Case Studies

- Case Study: Antibacterial Efficacy

- Case Study: Anti-inflammatory Mechanism

Q & A

Basic: What are the standard synthetic routes for N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide?

Answer:

A common method involves coupling reactions between functionalized pyrimidine and thiophene-sulfonamide precursors. For example, microwave-assisted Suzuki-Miyaura cross-coupling can be employed using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and copper(I) iodide as a co-catalyst in dry THF. Reaction conditions typically include microwave irradiation at 60°C for 10 minutes (300 W, 250 psi), followed by extraction with ethyl acetate and purification via column chromatography . Yield optimization may require adjusting stoichiometric ratios of the brominated precursor and ethynylbenzene derivatives.

Advanced: How can researchers optimize synthesis to minimize by-product formation?

Answer:

By-product formation often arises from competing side reactions, such as over-alkylation or incomplete coupling. Strategies include:

- Catalyst screening : Testing alternative palladium/copper catalyst systems to enhance selectivity.

- Solvent optimization : Using anhydrous, polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature control : Lowering reaction temperatures to reduce thermal degradation, as seen in failed thiosulphoester syntheses via chlorosulfonation .

- Real-time monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion.

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., distinguishing ethoxy and sulfonamide protons).

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm) and pyrimidine ring vibrations.

- Elemental analysis : Microanalysis for C, H, N, and S to validate empirical formulas .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and intramolecular interactions. For example:

- Disorder in substituents (e.g., ethoxy group conformation) can be modeled with occupancy refinement .

- Hydrogen-bonding networks (e.g., N–H⋯O between sulfonamide and pyrimidine moieties) validate supramolecular packing .

- Crystallographic data (R factor < 0.1) ensure structural reliability for further computational studies .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., U87MG glioma cells) via MTT or resazurin-based protocols .

- Metal coordination studies : Assess binding to transition metals (Cu(II), Fe(II)) to explore bioactivity, as demonstrated with Schiff base sulfonamides .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

Contradictions may arise from assay variability or compound instability. Solutions include:

- Orthogonal validation : Replicate results using alternative assays (e.g., SPR vs. fluorescence polarization).

- Stability testing : Monitor compound integrity under assay conditions (pH, temperature) via HPLC.

- Meta-analysis : Compare data across studies while controlling for variables like cell passage number or solvent effects .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., CB2 receptor) using software like AutoDock or Schrödinger .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical ligand-protein interactions .

Basic: How to assess purity and stability during storage?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Long-term stability : Store under inert atmosphere (N) at –20°C, with periodic NMR checks for degradation .

Advanced: What strategies enhance activity through structural derivatization?

Answer:

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethyl to improve metabolic stability .

- Ring functionalization : Introduce electron-withdrawing groups (e.g., fluorine) to pyrimidine to modulate electronic effects .

- Prodrug design : Convert sulfonamide to ester prodrugs for enhanced bioavailability .

Advanced: How to evaluate the compound’s potential as a biochemical probe?

Answer:

- Selectivity profiling : Screen against a panel of related targets (e.g., kinase families) to assess off-target effects.

- Competitive binding assays : Use radiolabeled ligands (e.g., H-agonist) to determine K values.

- Cellular target engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm intracellular target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.